molecular formula C4H13Cl2N3 B6280250 4-aminobutanimidamide dihydrochloride CAS No. 52198-69-3

4-aminobutanimidamide dihydrochloride

Cat. No.: B6280250
CAS No.: 52198-69-3
M. Wt: 174.07 g/mol
InChI Key: SIHJWXFFVSRFNU-UHFFFAOYSA-N
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Description

4-Aminobutanimidamide dihydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. The dihydrochloride salt form typically enhances the compound's stability and water solubility, facilitating its use in various experimental conditions. Compounds with amidine functional groups are often explored as bioisosteres in drug discovery, serving as key building blocks for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles . Potential research applications for this compound may include its use as a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives and other nitrogen heterocycles, which are known to exhibit a range of biological activities such as antitumor, antibacterial, and antiviral effects . The primary amine and amidine groups offer versatile reactive sites for further chemical modification, making it a valuable intermediate for constructing compound libraries. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols. Specific chemical properties, structural characterization data (NMR, MS), and detailed biological activity for this exact compound were not located and would require further investigation by the researcher.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52198-69-3

Molecular Formula

C4H13Cl2N3

Molecular Weight

174.07 g/mol

IUPAC Name

4-aminobutanimidamide;dihydrochloride

InChI

InChI=1S/C4H11N3.2ClH/c5-3-1-2-4(6)7;;/h1-3,5H2,(H3,6,7);2*1H

InChI Key

SIHJWXFFVSRFNU-UHFFFAOYSA-N

Canonical SMILES

C(CC(=N)N)CN.Cl.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies: Advancements and Strategic Approaches for 4 Aminobutanimidamide Dihydrochloride

Classical and Pioneering Synthetic Routes

The traditional pathways to 4-aminobutanimidamide dihydrochloride (B599025) are primarily rooted in well-established reactions that have been the bedrock of organic synthesis for over a century. These methods typically involve multi-step sequences starting from readily available precursors.

Multi-Step Approaches via Nitrile Intermediates

A cornerstone in the synthesis of 4-aminobutanimidamide is the utilization of 4-aminobutyronitrile (B1266170) as a key intermediate. This precursor contains the necessary four-carbon backbone and the terminal amino group. The synthetic challenge then lies in the selective conversion of the nitrile moiety into an amidine.

The synthesis of the 4-aminobutyronitrile precursor itself can be achieved through various established methods. A common route involves the nucleophilic substitution of a 4-halobutyronitrile with ammonia (B1221849) or a protected amine equivalent. Alternatively, the reduction of dinitriles or the amination of corresponding alcohols or aldehydes can be employed. The resulting 4-aminobutyronitrile is then carried forward to the amidine formation step. The final step in this sequence is the formation of the dihydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.

Pinner Reaction Applications and Modifications

The Pinner reaction, first described by Adolf Pinner in 1877, stands as a classic and reliable method for the conversion of nitriles to amidines and is highly applicable to the synthesis of 4-aminobutanimidamide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction proceeds in two main stages.

Stage 1: Formation of the Imidate Ester Hydrochloride (Pinner Salt)

In the first stage, the nitrile, in this case, 4-aminobutyronitrile (or its hydrochloride salt to protect the amino group), is treated with an alcohol, typically ethanol (B145695), in the presence of anhydrous hydrogen chloride. organic-chemistry.orgnrochemistry.com This reaction leads to the formation of an imidate ester hydrochloride, often referred to as a Pinner salt. wikipedia.org The mechanism involves the protonation of the nitrile nitrogen by the strong acid, which activates the carbon atom towards nucleophilic attack by the alcohol. numberanalytics.com

Reaction Conditions for Pinner Salt Formation

Parameter Condition Rationale
Reactants 4-Aminobutyronitrile, Anhydrous Ethanol, Anhydrous Hydrogen Chloride Core components for the reaction.
Solvent Anhydrous Ethanol (often in excess) Acts as both reactant and solvent.
Temperature Low temperatures (e.g., 0-5 °C) The imidate hydrochloride intermediate is often thermally unstable. wikipedia.org

| Atmosphere | Anhydrous | Prevents hydrolysis of the nitrile and the imidate ester intermediate to an amide or carboxylic ester, respectively. nrochemistry.com |

Stage 2: Ammonolysis of the Imidate Ester

The isolated or in situ generated imidate ester hydrochloride is then subjected to ammonolysis. wikipedia.orgnrochemistry.com This involves reacting the Pinner salt with ammonia, which displaces the alkoxy group of the imidate ester to form the desired amidine. The reaction with ammonia, a stronger nucleophile than the alcohol, is generally efficient. The resulting 4-aminobutanimidamide is then treated with hydrochloric acid to precipitate the stable dihydrochloride salt.

Modern and Optimized Synthetic Protocols

While the Pinner reaction remains a staple, contemporary research focuses on developing more efficient, selective, and environmentally friendly synthetic routes.

Catalyst-Mediated Amination Strategies

Modern approaches often seek to circumvent the harsh acidic conditions and stoichiometric reagents of the Pinner reaction. Catalyst-mediated amination strategies offer a promising alternative. These methods can involve the direct addition of ammonia or amines to the nitrile, facilitated by a catalyst.

Various transition metal catalysts have been explored for the synthesis of amidines from nitriles. These catalysts can activate the nitrile group towards nucleophilic attack under milder conditions than the Pinner reaction. While specific examples for 4-aminobutanimidamide are not extensively documented in readily available literature, the general principles of catalytic amination are applicable. Research in this area is ongoing, with a focus on developing catalysts that are not only efficient but also reusable and based on earth-abundant metals.

Another modern approach involves the use of Lewis acids to promote the Pinner reaction, which can sometimes offer milder conditions and improved selectivity compared to the classical use of strong Brønsted acids like HCl. nih.gov

Environmentally Conscious and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including 4-aminobutanimidamide dihydrochloride. Key considerations include the use of less hazardous reagents, the reduction of waste, and the use of more environmentally benign solvents. nih.gov

In the context of the Pinner reaction, green modifications could involve:

Alternative Solvents: Replacing traditional solvents like chloroform (B151607) or excess ethanol with greener alternatives such as cyclopentyl methyl ether (CPME) has been explored for Pinner-type reactions. researchgate.net

Catalytic Approaches: As mentioned, the development of catalytic methods reduces the need for stoichiometric amounts of strong acids, thereby minimizing waste.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry.

Control of Selectivity and Yield in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, where control over selectivity and yield is paramount for economic viability and product quality.

For the synthesis of this compound, particularly via the Pinner reaction, several factors must be carefully controlled:

Temperature: Low temperatures are crucial during the formation of the Pinner salt to prevent the formation of by-products such as amides and alkyl chlorides. wikipedia.org

Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the nitrile to an amide and the imidate ester to a carboxylic ester. nrochemistry.com This requires the use of dry solvents and reagents.

Stoichiometry of Reagents: The molar ratio of the nitrile, alcohol, and hydrogen chloride must be carefully optimized to maximize the yield of the imidate ester and minimize side reactions.

Purification: The purification of the final product is essential to remove any unreacted starting materials, by-products, and residual catalysts. Crystallization is a common method for obtaining the dihydrochloride salt in high purity.

Potential By-products in the Pinner Synthesis of 4-Aminobutanimidamide

By-product Formation Pathway
4-Aminobutanamide Hydrolysis of 4-aminobutyronitrile or the imidate intermediate.
Ethyl 4-aminobutanoate Hydrolysis of the ethyl 4-aminobutanimidate intermediate.

By carefully controlling these parameters, the synthesis of this compound can be optimized for high yield and purity on a larger scale.

Purification Techniques and Isolation Methodologies for High Purity Research Grades

The isolation and purification of 4-aminobutanimidamide are crucial steps to ensure the high purity required for research applications. The methodologies employed often depend on the synthetic route used and the nature of the impurities present. Common techniques include crystallization and various forms of chromatography.

Crystallization is a primary method for purifying 4-aminobutanimidamide salts. The process typically involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of the 4-aminobutanimidamide salt decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The choice of solvent is critical and is determined by the solubility characteristics of the salt and impurities. For instance, after synthesis, forming a salt with an acid like hydrochloric acid can facilitate crystallization. The process can be optimized by controlling the rate of cooling, agitation, and the solvent system to maximize yield and crystal quality. Recrystallization, where the crystallization process is repeated, can be employed to achieve even higher purity levels.

Ion-exchange chromatography is a powerful technique for purifying 4-aminobutanimidamide from complex mixtures, such as fermentation broths. nih.gov Given the cationic nature of the 4-aminobutanimidamide molecule, which possesses a protonated primary amine and a guanidinium (B1211019) group at physiological pH, cation-exchange resins are particularly effective. researchgate.net In this process, a solution containing the crude product is passed through a column packed with a cation-exchange resin. The positively charged 4-aminobutanimidamide binds to the negatively charged resin, while neutral and anionic impurities pass through. The bound compound can then be eluted by changing the pH or by using a solution with a high concentration of counter-ions.

High-Performance Liquid Chromatography (HPLC) is a highly effective method for both the analysis and purification of 4-aminobutanimidamide. Several HPLC methods have been developed for the accurate quantification of agmatine (B1664431) in various matrices, which can be adapted for preparative purification to obtain research-grade material. nih.govnih.govoeno-one.eu

One common approach involves pre-column derivatization to enhance the detectability and chromatographic behavior of the molecule. Reagents such as o-phthalaldehyde (B127526) (OPA) are used to create fluorescent derivatives that can be detected with high sensitivity. nih.gov The separation is typically achieved on a reversed-phase column.

Another approach is HILIC (Hydrophilic Interaction Liquid Chromatography) , which is well-suited for separating highly polar compounds like 4-aminobutanimidamide. helixchrom.com This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of polar analytes that are not well-retained on traditional reversed-phase columns. helixchrom.com

The purity of the final product is typically assessed using analytical HPLC, which can provide a quantitative measure of the compound's purity. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also used to confirm the identity and structural integrity of the purified this compound. google.com

The following interactive table summarizes a chemical synthesis approach for agmatine, the free base of this compound.

Table 1: Chemical Synthesis of Agmatine via Guanidinylation of 1,4-Butanediamine google.com

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Starting Material 1,4-Butanediamine (1 mol) 1,4-Butanediamine (1 mol) 1,4-Butanediamine (1 mol)
Guanidinating Reagent Cyanamide aqueous solution (1 mol) Cyanamide aqueous solution (1.5 mol) Cyanamide aqueous solution (2 mol)
Reaction Temperature 50°C 70°C 90°C
Reaction Time 30h 20h 10h

| Product Purity (Agmatine Sulfate) | 99.8% | 99.6% | 99.7% |

This data is for the synthesis of agmatine sulfate, but the initial synthesis of agmatine is applicable before formation of the dihydrochloride salt.

Advanced Structural Elucidation and Conformational Analysis of 4 Aminobutanimidamide Dihydrochloride

Detailed Spectroscopic Characterization for Mechanistic Insights

Spectroscopic methods are fundamental to understanding the molecular structure and bonding within a compound. For 4-aminobutanimidamide dihydrochloride (B599025), a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy would provide critical insights.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule in solution. mdpi.com A full NMR analysis of 4-aminobutanimidamide dihydrochloride would involve a suite of experiments.

¹H NMR would reveal the number of unique proton environments, their chemical shifts, and coupling constants, which provide information about neighboring protons. ¹³C NMR would similarly identify the different carbon environments. More advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with directly attached and more distant carbons, respectively. These experiments would be crucial in unambiguously assigning all proton and carbon signals.

Conformational analysis, particularly concerning the rotation around the C-C single bonds of the butane backbone and the C-N bonds, could be investigated through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). nih.gov The observation of through-space interactions between protons would help to define the preferred conformation of the molecule in solution. Variable temperature NMR studies could also provide information on the energy barriers between different conformational isomers.

Hypothetical ¹H NMR Data for this compound in D₂O

Chemical Shift (ppm) Multiplicity Integration Assignment
~3.8 t 2H -CH₂-C(NH)NH₂
~3.1 t 2H -CH₂-NH₃⁺

Note: This table is a hypothetical representation and is not based on experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the presence of specific functional groups. For this compound, key vibrational modes would include:

N-H stretching vibrations from the primary amine (NH₃⁺) and the imidamide group (C(NH)NH₂), typically observed in the region of 3000-3400 cm⁻¹.

C-H stretching vibrations from the methylene groups of the butane chain, usually found between 2850 and 3000 cm⁻¹.

C=N stretching vibration of the imidamide group, which would be a characteristic and strong absorption.

N-H bending vibrations from both the amine and imidamide groups.

A comparison of IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other. This analysis would confirm the presence of the key functional groups and could offer insights into hydrogen bonding interactions.

Solid-State Structural Studies

The arrangement of molecules in the solid state is critical for understanding a compound's physical properties. X-ray crystallography is the definitive method for determining this arrangement.

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction would provide a precise three-dimensional model of the this compound molecule. nih.gov This technique would yield accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, it would reveal how the individual molecules pack together in the crystal lattice, detailing the intermolecular interactions such as hydrogen bonding involving the amine and imidamide groups and the chloride counter-ions. This information is vital for understanding the compound's stability and physical properties.

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and a thorough investigation would involve attempting to crystallize this compound under various conditions (e.g., different solvents, temperatures) to identify any potential polymorphic forms. nih.gov Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be used to characterize and differentiate these forms.

Co-crystallization involves crystallizing a target molecule with another molecule (a coformer) to create a new crystalline solid with potentially improved properties. nih.govnih.gov Research in this area for this compound could explore the use of various pharmaceutically acceptable coformers to see if co-crystals can be formed. This could be a strategy to modify the physicochemical properties of the compound.

Chemical Reactivity and Mechanistic Organic Transformations of 4 Aminobutanimidamide Dihydrochloride

Reaction Pathways and Kinetic Investigations

The reactivity of 4-aminobutanimidamide is dictated by the interplay of its two key functional groups: the nucleophilic primary amine and the strongly basic amidine moiety.

Nucleophilic and Electrophilic Reactivity Studies

The presence of both a primary amino group and an amidine function endows 4-aminobutanimidamide with distinct nucleophilic centers. The primary amine can readily participate in nucleophilic attack on electrophilic carbons, such as those in carbonyl compounds. The amidine group, while also nucleophilic, exhibits a more complex reactivity profile influenced by its protonation state.

A significant reaction pathway for amidines, including 4-aminobutanimidamide, is their cyclocondensation with β-dicarbonyl compounds to form substituted pyrimidines. nih.govresearchgate.netresearchgate.net This reaction is a cornerstone of heterocyclic synthesis. The general mechanism involves the initial nucleophilic attack of one of the amidine nitrogen atoms on a carbonyl group of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine (B1678525) ring. The regiochemistry of these cyclocondensation reactions can often be controlled by the reaction conditions and the nature of the substituents on both reactants. nih.gov

While direct kinetic studies on 4-aminobutanimidamide are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds like aminoguanidine (B1677879). For instance, the reaction of aminoguanidine with α-oxoaldehydes has been shown to be first order with respect to both reactants, with the rate influenced by pH and buffer concentrations. nih.govcapes.gov.br It is plausible that 4-aminobutanimidamide would exhibit similar kinetic behavior in its reactions with carbonyl compounds.

Acid-Base Properties and Protonation States

The dihydrochloride (B599025) salt form of 4-aminobutanimidamide indicates that both the primary amino group and the amidine group are protonated in the solid state. In solution, the protonation state will be dependent on the pH. The amidine moiety is a strong base, and its pKa value will be significantly higher than that of the primary amine. This differential basicity allows for selective reactions based on pH control. At neutral or slightly acidic pH, the more basic amidine group will be preferentially protonated, potentially modulating its nucleophilicity and directing reactions towards the primary amino group. Conversely, under more basic conditions, the deprotonated amidine becomes a more potent nucleophile.

Functional Group Interconversions and Derivatization Reactions

The primary amine and amidine groups of 4-aminobutanimidamide are amenable to a variety of functional group interconversions and derivatization reactions, which are crucial for modifying its properties or for analytical purposes.

Derivatization of the primary amino group can be achieved through reactions with various reagents. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. Similarly, reaction with isocyanates or isothiocyanates would produce urea (B33335) or thiourea (B124793) derivatives, respectively.

The amidine group can also be derivatized. For instance, it can react with 1,2-dicarbonyl compounds to form heterocyclic systems other than pyrimidines. The specific product formed would depend on the nature of the dicarbonyl compound and the reaction conditions.

In the context of analytical chemistry, derivatization is often employed to enhance the detectability of guanidino compounds, a class to which 4-aminobutanimidamide belongs. Common derivatizing agents for guanidino groups include α-dicarbonyl compounds like glyoxal, which react to form fluorescent derivatives that can be readily quantified. capes.gov.br

Interaction with Diverse Chemical Reagents and Substrates

The dual functionality of 4-aminobutanimidamide allows for its interaction with a wide array of chemical reagents and substrates. Its ability to react with dicarbonyl compounds to form heterocycles is a prime example. nih.govresearchgate.netresearchgate.netnih.gov

The primary amine can undergo reactions typical of this functional group, such as reductive amination with aldehydes and ketones in the presence of a reducing agent to form secondary amines. It can also be involved in the formation of Schiff bases.

The amidine functionality makes it a valuable building block in the synthesis of various heterocyclic systems beyond pyrimidines, such as triazines or imidazoles, depending on the reaction partner. For example, the reaction of aminoguanidine with α-oxoaldehydes leads to the formation of 3-amino-1,2,4-triazine derivatives. nih.govcapes.gov.br It is conceivable that 4-aminobutanimidamide could undergo analogous transformations.

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Methods

The elucidation of the reaction mechanisms of 4-aminobutanimidamide relies on a combination of spectroscopic and kinetic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in determining the structure of reaction products and intermediates. By analyzing chemical shifts, coupling constants, and through-space correlations (e.g., NOESY), the connectivity and stereochemistry of newly formed molecules can be established.

Mass Spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is used to determine the molecular weight of products and to gain structural information from fragmentation patterns. Fast-atom-bombardment mass spectrometry (FAB-MS) has been used to study the inhibition of advanced glycosylation end product formation by aminoguanidine, providing insights into its mechanism of action without forming adducts with the glycosylated peptide. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor the progress of reactions by observing the appearance or disappearance of characteristic absorption bands of functional groups involved in the transformation.

Kinetic Methods: Kinetic studies are essential for understanding the rate of a reaction and the factors that influence it, providing crucial information about the reaction mechanism. By systematically varying the concentrations of reactants, temperature, and pH, the rate law and activation parameters of a reaction can be determined. For instance, the kinetics of the reaction of aminoguanidine with α-oxoaldehydes were investigated under physiological conditions to understand its role in preventing glycation. nih.govcapes.gov.br Such studies revealed the order of the reaction and the rate constants, offering a quantitative measure of its reactivity. Similar kinetic investigations on 4-aminobutanimidamide would be invaluable in quantitatively describing its chemical behavior.

Computational and Theoretical Chemistry Studies on 4 Aminobutanimidamide Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about a molecule's properties. wikipedia.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgcambridge.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. numberanalytics.comaps.org This approach is computationally more efficient than some other high-level methods, making it suitable for studying medium-sized organic molecules. fu-berlin.de

For 4-aminobutanimidamide dihydrochloride (B599025), DFT calculations would be instrumental in predicting its molecular geometry, thermodynamic stability, and electronic properties. slideshare.net By employing a suitable exchange-correlation functional (e.g., B3LYP, PBE0) and a relevant basis set (e.g., 6-31G*, def2-TZVP), one could optimize the molecule's three-dimensional structure. numberanalytics.commdpi.com Such calculations would yield key information, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is a powerful tool for predicting chemical reactivity. numberanalytics.com Descriptors such as the Fukui function and the dual descriptor, which provide insights into the local reactivity of different atomic sites within the molecule, can be calculated using DFT. numberanalytics.comacs.org These calculations help in identifying which parts of the 4-aminobutanimidamide dihydrochloride molecule are more susceptible to nucleophilic or electrophilic attack.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgwisdomlib.orgoxfordreference.com These methods aim to solve the electronic Schrödinger equation and can achieve high accuracy, making them a reliable choice for simulating molecular behavior. wisdomlib.orglibretexts.org Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. wikipedia.orgrsc.org

For this compound, ab initio calculations would be invaluable for determining a range of molecular properties with high precision. rsc.org For instance, these methods can be used to calculate:

Molecular Geometry: To determine the most stable arrangement of atoms. oxfordreference.com

Vibrational Frequencies: To predict the molecule's infrared and Raman spectra.

Dipole Moment and Polarizability: To understand the molecule's response to an external electric field.

Ionization Potential and Electron Affinity: To assess the energy required to remove or add an electron.

A study on protonated-neutral diamine hydrogen bonds utilized MP2 level ab initio calculations to analyze the geometry and energetics of the hydrogen bond, demonstrating the power of these methods in understanding intermolecular interactions. nih.gov Similarly, applying these methods to this compound would provide a deep understanding of its intrinsic molecular properties.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of molecules. nih.govacs.org

In the context of this compound, MD simulations would be crucial for exploring its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can reveal the relative energies of different conformers and the energy barriers between them. rsc.org This information is vital for understanding how the molecule's shape influences its interactions with its environment.

Furthermore, MD simulations are particularly powerful for studying solvation effects. nih.gov By explicitly including solvent molecules (typically water) in the simulation box, one can observe how the solvent organizes around the solute and how it affects the solute's conformation and dynamics. nih.govtemple.edu For a charged species like this compound, understanding its interaction with water is essential. MD simulations can shed light on the hydration shell structure and the dynamics of hydrogen bonding between the molecule and surrounding water. researchgate.netresearchgate.net The protonation states of the amine and imidamidinium groups, which are crucial for its behavior in solution, can also be investigated using specialized constant pH MD techniques. nih.govnih.govacs.org

In Silico Prediction of Chemical Reactivity Descriptors

In silico methods for predicting chemical reactivity provide a theoretical framework for understanding and quantifying how a molecule will behave in a chemical reaction. These methods often rely on quantum chemical calculations to derive various reactivity indices. psu.edu

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). numberanalytics.comyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. mdpi.com

For this compound, FMO analysis would provide significant insights into its reactive nature. acs.org By calculating the energies and visualizing the spatial distribution of the HOMO and LUMO, one could predict the most probable sites for nucleophilic and electrophilic attack. youtube.comyoutube.com For instance, the regions of the molecule where the HOMO is localized would be the primary sites for reaction with electrophiles, while regions with high LUMO density would be susceptible to attack by nucleophiles.

Illustrative Data Table for FMO Analysis of 4-Aminobutanimidamide Cation:

ParameterHypothetical Value (eV)Description
HOMO Energy -8.5Energy of the highest occupied molecular orbital.
LUMO Energy -1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 7.3Indicator of chemical stability and reactivity.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. mdpi.comyoutube.com It is calculated by determining the electrostatic potential at the van der Waals surface of the molecule. The MEP is color-coded to indicate regions of positive and negative potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. mdpi.comntu.edu.tw For this compound, the MEP surface would highlight the positively charged regions around the protonated amino and imidamidinium groups, indicating their susceptibility to interaction with nucleophiles.

The Fukui function, f(r), is a local reactivity descriptor derived from DFT that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgd-nb.infonih.gov It helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgacs.org The condensed Fukui functions, which assign a reactivity index to each atom, are particularly useful for predicting regioselectivity in chemical reactions. acs.org

For this compound, calculating the Fukui functions would allow for a quantitative prediction of its reactive sites. The sites with the highest value of f+(r) would be the most susceptible to nucleophilic attack, while those with the highest f-(r) would be the most likely to be attacked by electrophiles. nih.gov

Illustrative Data Table for Condensed Fukui Functions of 4-Aminobutanimidamide Cation:

AtomHypothetical f+(r)Hypothetical f-(r)Predicted Reactivity
N (amino) 0.050.18Susceptible to electrophilic attack
C (imidamide) 0.250.02Susceptible to nucleophilic attack
N (imidamide) 0.120.08Moderate reactivity
C (alkyl chain) 0.01-0.030.01-0.03Low reactivity

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Computational Modeling of Synthetic Pathways and Intermediates

Due to a lack of specific experimental and computational studies on the synthesis of this compound, this section presents a hypothetical computational analysis based on well-established reaction mechanisms for amidine synthesis, such as the Pinner reaction. The data presented is illustrative and derived from general principles of computational chemistry as applied to similar chemical transformations.

The Pinner reaction is a well-documented method for synthesizing amidines from nitriles. wikipedia.orgorganic-chemistry.orgjk-sci.com It typically proceeds in two main stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt), and second, the subsequent reaction of the Pinner salt with an amine to yield the amidine. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of such reaction pathways. thieme-connect.comacs.orgnih.gov These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of the reaction mechanism and kinetics.

A plausible synthetic route to 4-aminobutanimidamide, for which computational modeling could provide significant insight, is the reaction of 4-aminobutanenitrile with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl), followed by treatment with ammonia (B1221849).

The key steps in the reaction that can be modeled computationally include:

Protonation of the nitrile: The acid catalyst protonates the nitrogen atom of the nitrile group, enhancing its electrophilicity. numberanalytics.comnumberanalytics.com

Nucleophilic attack by the alcohol: The alcohol molecule attacks the activated nitrile carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Formation of the imidate: The tetrahedral intermediate then collapses to form the imidate. numberanalytics.com

Reaction with ammonia: The imidate reacts with ammonia in a nucleophilic addition-elimination sequence to form the final amidine product. wikipedia.org

A hypothetical energy profile for the formation of the methyl imidate intermediate from 4-aminobutanenitrile and methanol (B129727), followed by its reaction with ammonia to form 4-aminobutanimidamide, is presented below. The energies are illustrative and represent typical values for such reaction steps as would be calculated using a DFT method like B3LYP with a suitable basis set.

StepSpeciesRelative Gibbs Free Energy (ΔG, kcal/mol)
1Reactants (4-aminobutanenitrile + CH3OH + HCl)0.0
2Transition State 1 (Protonation of nitrile)+5.2
3Protonated Nitrile Intermediate-2.1
4Transition State 2 (Nucleophilic attack of CH3OH)+15.8
5Tetrahedral Intermediate+3.4
6Transition State 3 (Imidate formation)+12.1
7Methyl-4-aminobutanimidate HCl Salt (Pinner Salt)-5.7
StepSpeciesRelative Gibbs Free Energy (ΔG, kcal/mol)
1Reactants (Methyl-4-aminobutanimidate HCl + NH3)0.0
2Transition State 4 (Nucleophilic attack of NH3)+10.5
3Tetrahedral Intermediate-8.2
4Transition State 5 (Methanol elimination)+18.9
5Products (4-aminobutanimidamide + CH3OH + HCl)-12.5

Computational analysis can also provide detailed structural information about the intermediates and transition states. For example, the bond lengths and angles in the transition state for the nucleophilic attack of methanol on the protonated nitrile would reveal the extent of bond formation between the methanol oxygen and the nitrile carbon, and the degree of C-N triple bond breaking.

Applications in Chemical Sciences and Materials Research Non Clinical

Utilization as a Chemical Probe for Fundamental Biological Research

4-Aminobutanimidamide (agmatine) serves as a valuable chemical probe for investigating fundamental biological processes due to its interactions with specific molecular targets. Its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors makes it a useful tool for studying the function and pharmacology of these crucial ion channels in the central nervous system. nih.govacs.orgnih.gov Researchers utilize agmatine (B1664431) to explore the mechanisms of NMDA receptor channel blockade, providing insights into glutamatergic neurotransmission and its role in various physiological and pathological states. acs.orgnih.gov

Furthermore, agmatine's influence on nitric oxide (NO) synthesis pathways allows it to be used as a probe to dissect the complex regulation of NO production in different cell types. probechem.com By observing the effects of agmatine on nitric oxide synthase (NOS) isoforms, scientists can better understand the intricate signaling cascades involving this important gaseous messenger. Its role as a precursor in polyamine metabolism also makes it a useful tool for studying the regulation of cell growth and differentiation. researchgate.netresearchgate.net

A derivative of agmatine, N-[N-(L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl]-agmatine (E64), is commercially available and used as a cysteine protease inhibitor in research settings. mdpi.com This highlights how the agmatine scaffold can be modified to create specific chemical probes for studying enzyme function.

Role in Supramolecular Chemistry and Self-Assembly Processes

The guanidinium (B1211019) group of 4-aminobutanimidamide is a key player in its ability to participate in supramolecular chemistry and self-assembly processes. This functional group is capable of forming strong, directional hydrogen bonds, particularly with oxoanions like carboxylates, phosphates, and sulfates. mit.edu This property is fundamental to the self-assembly of molecules into larger, ordered structures.

The principles of guanidinium-based molecular recognition are leveraged in the design of synthetic receptors and self-assembling systems. capes.gov.br While direct research on the self-assembly of 4-aminobutanimidamide dihydrochloride (B599025) alone is not extensively documented, its structural motifs are integral to the design of self-assembling peptides. emory.eduyoutube.com In these systems, the guanidinium group, similar to that in the side chain of arginine, can drive the formation of complex nanostructures like nanofibers, micelles, and vesicles through a combination of hydrogen bonding and hydrophobic interactions. nih.govnih.gov The study of N,N'-bridged guanidinium nitrates has revealed the existence of privileged hydrogen bond networks, demonstrating the predictable nature of supramolecular motifs involving the guanidinium group. researchgate.net

Applications in Analytical Chemistry (e.g., as a derivatizing agent or reagent)

In analytical chemistry, 4-aminobutanimidamide and other biogenic amines are often analyzed using techniques like high-performance liquid chromatography (HPLC). However, their detection can be challenging due to their polarity and lack of a strong chromophore. To overcome this, derivatization is a common strategy to enhance their chromatographic properties and detection sensitivity. nih.gov

4-Aminobutanimidamide is frequently derivatized prior to HPLC analysis. Common derivatizing agents include dansyl chloride and 7-fluoro-4-nitrobenzoxadiazole (NBD-F). researchgate.netoeno-one.eu The derivatization reaction typically involves the nucleophilic attack of the primary amino group of agmatine on the electrophilic reagent, leading to a stable, fluorescent, or UV-active product that is more readily detected. researchgate.netresearchgate.net For instance, the reaction with NBD-F results in a highly fluorescent derivative, allowing for sensitive detection in complex biological samples. researchgate.net

The choice of derivatizing agent and chromatographic conditions is crucial for achieving good separation and quantification of agmatine from other amines in a sample. researchgate.netnih.gov Modified HPLC methods have been developed to improve the resolution of benzoylated agmatine from other polyamines. nih.gov

Derivatizing AgentDetection MethodKey AdvantagesReference
Dansyl ChlorideUV or FluorimetricForms stable derivatives. oeno-one.euresearchgate.net
7-fluoro-4-nitrobenzoxadiazole (NBD-F)FluorescenceHigh sensitivity, improves chromatographic retention. researchgate.net
o-Phthalaldehyde (B127526) (OPA)FluorimetricRapid derivatization. oeno-one.eu
Benzoyl ChlorideUVImproves separation of polyamines. nih.gov

Integration into Advanced Materials and Chemical Assemblies

The unique chemical structure of 4-aminobutanimidamide dihydrochloride makes it an attractive building block for the synthesis of advanced materials with tailored properties.

4-Aminobutanimidamide has been successfully incorporated into various polymer architectures to create functional materials. A notable example is the synthesis of agmatine-containing bioreducible polymers, such as poly(cystaminebis(acrylamide)-agmatine) (poly(CBA-AG)). researchgate.net These polymers can form nanoparticles with plasmid DNA and are designed for gene delivery applications. researchgate.net The guanidinium groups in the polymer enhance transfection efficiency, likely by facilitating nuclear localization of the DNA. researchgate.net

Another class of polymers utilizing this compound are agmatine-containing poly(amidoamine)s (PAAs). acs.orgnih.gov These polymers have been investigated as non-viral DNA carriers and have shown promising results in terms of low toxicity and efficient DNA complexation. acs.orgnih.gov For instance, the AGMA1 polymer, formed by the polyaddition of agmatine to 2,2-bis(acrylamido)acetic acid, has been studied as a transfection promoter. nih.gov Furthermore, novel biocompatible and biodegradable amphoteric PAA hydrogels containing agmatine have been designed as scaffolds for tissue engineering. nih.gov

In the realm of peptide synthesis, a protected form of agmatine, bis-Boc-agmatine, is used as a building block to incorporate the agmatine moiety into peptide structures, which can be challenging to achieve through direct guanylation. researchgate.net While the direct integration of 4-aminobutanimidamide into metal-organic frameworks (MOFs) is not widely reported, the functionalization of MOFs with amine groups is a known strategy to tailor their properties for applications such as catalysis and gas adsorption. acs.orgyoutube.com The principles of amine functionalization could potentially be extended to incorporate agmatine into MOF structures.

Polymer/Framework TypeMonomers/Building BlocksKey Properties/ApplicationsReferences
Bioreducible PolymerCystaminebis(acrylamide), AgmatineGene delivery, forms polyplexes with pDNA, bioreducible. researchgate.net
Poly(amidoamine) (PAA)2,2-bis(acrylamido)acetic acid, AgmatineDNA carrier, transfection promoter, low toxicity. acs.orgnih.gov
PAA Hydrogel2,2-bisacrylamidoacetic acid, 2-methylpiperazine, AgmatineTissue engineering scaffolds, biocompatible, biodegradable. nih.gov
Agmatine-bearing Cyclic PeptideBis-Boc-agmatine, other amino acidsTherapeutic peptide synthesis. researchgate.net

The guanidinium group's ability to interact strongly with cell membranes and other surfaces makes it a valuable component for surface modification and the development of functional coatings. While research may not always specify the use of this compound itself, the broader strategy of using guanidinium-functionalized molecules is highly relevant.

Guanidinium-functionalized polymers have been used to modify surfaces to impart antimicrobial and anti-fouling properties. nih.govrsc.orgginapsgroup.com These modified surfaces can effectively kill bacteria and prevent the formation of biofilms. nih.govginapsgroup.com The positively charged guanidinium groups are thought to interact with the negatively charged components of bacterial cell walls, leading to membrane disruption. acs.org For example, polyamide thin-film composite nanofiltration membranes have been modified with guanidine (B92328) molecules to improve water permeability and biofouling resistance. researchgate.netrsc.org Similarly, PVC surfaces have been functionalized with a guanidine-based antimicrobial polymer to achieve high antimicrobial activity. ginapsgroup.com These examples demonstrate the potential of leveraging the chemical properties of the guanidinium group, a key feature of 4-aminobutanimidamide, for creating advanced functional surfaces and coatings. nih.gov

Challenges, Limitations, and Future Research Directions

Current Challenges in Synthesis and Characterization

The synthesis and characterization of 4-aminobutanimidamide dihydrochloride (B599025), while not explicitly detailed in the literature, can be inferred to present several challenges based on the known chemistry of aliphatic amidines.

More modern approaches, such as the direct reaction of a nitrile with an amine, often necessitate the use of strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or catalysts, which can also be sensitive to other functional groups present in the molecule. researchgate.net The synthesis of aliphatic amidines, in particular, can be more challenging than their aromatic counterparts. acs.org The starting aliphatic nitriles may be less reactive, and the resulting amidines can be less stable. For instance, the direct nucleophilic addition of an amine to a nitrile is most effective when the nitrile is activated by electron-withdrawing groups, a feature absent in the likely precursor to 4-aminobutanimidamide. mdpi.com Consequently, achieving a clean and high-yielding synthesis of 4-aminobutanimidamide would likely require careful optimization of reaction conditions, including temperature, solvent, and catalyst systems. mdpi.com

Characterization of the dihydrochloride salt of 4-aminobutanimidamide also presents potential hurdles. The highly polar and hygroscopic nature of such small, poly-functional molecules can make handling and analysis difficult. Obtaining a pure, crystalline solid necessary for techniques like X-ray crystallography could be challenging. Spectroscopic characterization, while essential, may also have its complexities. In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of the amidinium and ammonium (B1175870) protons can lead to broad signals and exchange with residual water in the solvent, complicating spectral interpretation. While techniques like 15N NMR can be employed to probe the amidine group, they often require specialized and costly isotopically labeled reagents. nih.gov

Opportunities for Advanced Mechanistic Investigations

The bifunctional nature of 4-aminobutanimidamide, possessing both a basic primary amine and a strongly basic amidine group, offers a rich field for advanced mechanistic investigations. The protonation state of the molecule at physiological pH is of particular interest. While amidines are generally considered to be highly basic, their pKa can be significantly influenced by the local microenvironment. nih.gov

Advanced computational and experimental studies could be employed to determine the precise pKa values of both the amino and amidine groups in 4-aminobutanimidamide. This would be crucial for understanding its potential interactions with biological macromolecules. For instance, the ability of the amidine group to switch between being a hydrogen bond donor (in its protonated, amidinium form) and a hydrogen bond acceptor (as the free base) could be a key determinant of its biological activity. researchgate.net

Furthermore, mechanistic studies could explore the role of the flexible four-carbon chain. This linker allows for a range of conformational possibilities, which could be investigated using techniques such as molecular dynamics simulations. Understanding how the distance and spatial orientation between the terminal amino and imidamide groups influence binding to a target would be a significant step forward. Such studies could reveal whether the molecule acts as a "molecular ruler," binding to two distinct sites on a protein or other biological target. The interactions of the aliphatic chain itself, potentially through hydrophobic or van der Waals forces, should also be considered, as interactions between aliphatic side chains and protein backbones can contribute significantly to the stability of molecular complexes. nih.gov

Unexplored Biological Targets and Pathways for Fundamental Research

Given the limited specific research on 4-aminobutanimidamide dihydrochloride, its biological targets and the pathways it may modulate remain largely unexplored. However, the structural motifs present in the molecule provide clues as to where to begin the search.

Amidine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antiparasitic effects. nih.gov Many of these activities are attributed to the ability of the amidine group to interact with biological macromolecules, such as enzymes and nucleic acids. Therefore, initial screening of 4-aminobutanimidamide against a panel of bacteria and fungi could be a fruitful avenue of research.

The presence of the aminobutane backbone is also suggestive of potential biological roles. This structural element is found in naturally occurring polyamines like putrescine, which are essential for cell growth and proliferation. It is conceivable that 4-aminobutanimidamide could interfere with polyamine metabolism or transport, making enzymes in these pathways potential targets.

Development of Novel Analogs and Derivatives for Enhanced Research Utility

The development of novel analogs and derivatives of 4-aminobutanimidamide would be a critical step in exploring its structure-activity relationships and enhancing its utility as a research tool. Systematic modifications to each part of the molecule could provide valuable insights.

Table 1: Potential Modifications for Novel Analogs of 4-aminobutanimidamide

Molecular ComponentPotential ModificationsRationale
Aliphatic Chain Varying the length of the carbon chain (e.g., from 3 to 6 carbons).To probe the optimal distance between the terminal functional groups for target binding.
Introducing rigidity, for example, by incorporating a cyclopropyl (B3062369) or cyclobutyl ring. nih.govTo restrict conformational flexibility and potentially increase binding affinity and metabolic stability.
Primary Amine N-alkylation or N-acylation.To investigate the importance of the primary amine for target interaction and to modify physicochemical properties.
Replacement with other functional groups (e.g., hydroxyl, thiol).To determine the specific contribution of the amino group to any observed biological activity.
Amidine Group N-substitution with alkyl or aryl groups.To modulate basicity, lipophilicity, and hydrogen bonding capacity.
Incorporation into a cyclic system (e.g., an imidazoline).To create more rigid structures and potentially alter target selectivity.

The synthesis of a library of such analogs would enable a systematic exploration of how changes in size, shape, and electronic properties affect biological activity. For example, creating a series of homologous compounds with varying chain lengths could help to identify the optimal spacing for interacting with a specific biological target. Similarly, introducing steric bulk around the amidine or amine groups could probe the steric tolerance of the binding site.

Emerging Methodologies for Studying Amidine-Containing Compounds

Recent advances in analytical and synthetic chemistry offer exciting new possibilities for the study of 4-aminobutanimidamide and other amidine-containing compounds.

In the realm of synthesis, transition-metal-catalyzed reactions are providing milder and more efficient routes to amidines. mdpi.com These methods could potentially overcome some of the challenges associated with the synthesis of functionalized aliphatic amidines. Furthermore, multicomponent reactions offer a streamlined approach to generating libraries of diverse amidine derivatives for screening purposes. chemrxiv.org

For characterization and mechanistic studies, advanced mass spectrometry techniques can provide detailed information on the interactions between small molecules and their biological targets. Techniques like native mass spectrometry can be used to study non-covalent protein-ligand complexes, allowing for the direct observation of binding and the determination of stoichiometry.

Computational methods, including molecular docking and quantum mechanics calculations, are becoming increasingly powerful tools for predicting binding modes and understanding the underlying energetics of molecular interactions. nih.gov These in silico approaches can guide the design of new analogs and help to interpret experimental results. The development of more accurate force fields for molecular dynamics simulations will also be crucial for capturing the dynamic behavior of flexible molecules like 4-aminobutanimidamide.

Q & A

Q. What are the established synthetic routes for 4-aminobutanimidamide dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like nitriles or amines. For example, a two-step process may include (1) imidamide formation via nucleophilic substitution and (2) dihydrochloride salt precipitation using HCl. Reaction conditions such as temperature (e.g., 0–5°C for acid-sensitive intermediates), solvent polarity (e.g., ethanol for solubility), and stoichiometric ratios of reagents (e.g., excess HCl for salt formation) critically impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in D2 _2O or DMSO-d6_6) to confirm amine proton environments and carbon backbone.
  • IR Spectroscopy : Peaks at ~3200 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=N stretch) validate functional groups.
  • HPLC/MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment and molecular ion verification.
  • Elemental Analysis : Quantify Cl^- content to confirm dihydrochloride stoichiometry .

Q. How does the dihydrochloride form of 4-aminobutanimidamide enhance its suitability for biological studies?

  • Methodological Answer : The dihydrochloride salt improves aqueous solubility, enabling use in cell-based assays (e.g., IC50_{50} determinations) and in vivo studies. To prepare stock solutions, dissolve in PBS (pH 7.4) or saline, followed by sterile filtration. Stability testing under varying pH (4–9) and temperatures (4°C vs. 25°C) is advised to avoid degradation .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis of this compound to minimize byproducts?

  • Methodological Answer :
  • Step 1 : Use real-time monitoring (e.g., TLC or in situ IR) during imidamide formation to detect intermediates.
  • Step 2 : Optimize HCl addition rate and molar excess (e.g., 2.2 equivalents) to prevent over-acidification, which can hydrolyze the imidamide group.
  • Step 3 : Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst (if applicable). For example, a central composite design can identify optimal conditions for yield (>85%) and purity (>98%) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Validation of Assay Conditions : Replicate studies using standardized cell lines (e.g., HEK293 for enzyme inhibition) and control compounds.
  • Structural Analogs : Compare activity with analogs (e.g., 5-(aminomethyl)-2-chloroaniline dihydrochloride) to identify structure-activity relationships (SAR).
  • In Vivo vs. In Vivo Discrepancies : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to explain differences between cell-based and animal models .

Q. How does this compound interact with biomolecular targets, and what techniques validate these interactions?

  • Methodological Answer :
  • Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based trypsin inhibition) to determine Ki_i values.
  • Binding Studies : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) to quantify affinity (Kd_d).
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes, followed by mutagenesis studies to validate key residues .

Q. What advanced analytical techniques are critical for assessing the stability and degradation pathways of this compound?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H2 _2O2_2) to identify degradation products.
  • LC-HRMS : Resolve and characterize degradation products (e.g., hydrolyzed imidamide).
  • Solid-State Stability : Use DSC (Differential Scanning Calorimetry) and TGA to monitor thermal behavior .

Q. What computational modeling approaches are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Predict pKa (amine groups) and logP using Gaussian or COSMO-RS.
  • Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., water vs. DMSO) and membrane permeability (e.g., POPC bilayers).
  • QSAR Models : Train models on analogs (e.g., pyrimidin-4-amine dihydrochloride) to forecast bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.